molecular formula C13H11NO2 B1281311 5-(Benzyloxy)pyridine-2-carbaldehyde CAS No. 59781-08-7

5-(Benzyloxy)pyridine-2-carbaldehyde

Cat. No.: B1281311
CAS No.: 59781-08-7
M. Wt: 213.23 g/mol
InChI Key: DBGGDAAQLLDHSS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyridine-2-carbaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of pyridine-2-carbaldehyde, where a benzyloxy group is attached to the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)pyridine-2-carbaldehyde typically involves the benzyloxylation of pyridine-2-carbaldehyde. One common method is the reaction of pyridine-2-carbaldehyde with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(Benzyloxy)pyridine-2-carboxylic acid.

    Reduction: 5-(Benzyloxy)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)pyridine-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Coordination Chemistry: The compound can form coordination complexes with metals, which are studied for their catalytic and electronic properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde: The parent compound without the benzyloxy group.

    5-Methoxypyridine-2-carbaldehyde: A similar compound with a methoxy group instead of a benzyloxy group.

    5-(Phenylmethoxy)pyridine-2-carbaldehyde: Another derivative with a phenylmethoxy group.

Uniqueness

5-(Benzyloxy)pyridine-2-carbaldehyde is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. The benzyloxy group can provide steric hindrance and electronic effects that differentiate it from other similar compounds.

Properties

IUPAC Name

5-phenylmethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGGDAAQLLDHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496281
Record name 5-(Benzyloxy)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59781-08-7
Record name 5-(Phenylmethoxy)-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59781-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzyloxy)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(benzyloxy)pyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 6-bromopyridin-3-ol (4.20 g) in N,N-dimethylformamide (100 mL) was purged with nitrogen, sodium hydride (60%, oil, 1.06 g) was added under ice-cooling, and the mixture was stirred at 0° C. for 15 min. Benzyl bromide (3.15 mL) was added to the reaction mixture, and the mixture was warmed to room temperature, and stirred at room temperature for 16 hr. A saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:90-50:50, volume ratio) to give a colorless oil. A solution of the obtained oil in toluene (10 mL) was added to a solution of tributylmagnesium ate complex in toluene-tetrahydrofuran-hexane prepared from a 1.6M n-butyllithium hexane solution (8.4 mL) and a 2.0M butylmagnesium chloride tetrahydrofuran solution (3.4 mL) in at −10° C., and the mixture was stirred at −10° C. for 2.5 hr. N,N-dimethylformamide (1.59 mL) was added to the reaction mixture, and the mixture was warmed to room temperature and stirred at room temperature for 2 hr. 10% Aqueous citric acid solution was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=5:95-50:50, volume ratio) to give the title compound (1.00 g, yield 17%) as a colorless oil. MS: 214 (MH+).
Name
n-butyllithium hexane
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
butylmagnesium chloride tetrahydrofuran
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
1.59 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tributylmagnesium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
toluene tetrahydrofuran hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
17%

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